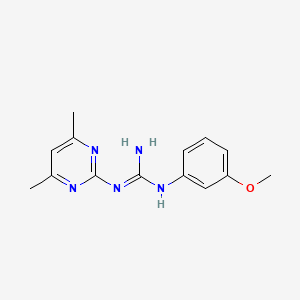

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine (hereafter referred to as the target compound) is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 3-methoxyphenyl substituent. Synthesized via oxidative desulfurization of thiourea intermediates (36% yield), it exhibits a molecular formula of C₁₄H₁₆N₅O (MW: 286.32 g/mol) and is characterized by $ ^1H $ NMR peaks at δ 7.23–7.18 (m, 1H), 6.70–6.59 (m, 3H), and 3.73 ppm (s, 3H) for the methoxy group .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMIMUHWGGDCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced guanidine derivatives.

Substitution: Formation of substituted guanidine derivatives with various functional groups.

Scientific Research Applications

“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 3-methoxy group distinguishes it from analogs with alternative substituents:

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(Trifluoromethyl)Phenyl]Guanidine

- Substituent : 3-CF₃ (electron-withdrawing).

- Molecular Formula : C₁₄H₁₄F₃N₅ (MW: 309.29 g/mol).

- Key Properties : Higher molecular weight, melting point (152–153°C), and lipophilicity due to the trifluoromethyl group. The CF₃ group reduces solubility in polar solvents compared to the methoxy analog .

N-(3-Chlorophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine

- Substituent : 3-Cl (electron-withdrawing).

- Molecular Formula : C₁₃H₁₄ClN₅ (MW: 275.74 g/mol).

- However, it may reduce solubility compared to the methoxy derivative .

N-(3,4-Dimethylphenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine

- Substituent : 3,4-(CH₃)₂ (electron-donating).

- Molecular Formula : C₁₅H₁₉N₅ (MW: 269.35 g/mol).

- Key Properties : LogP = 3.589, indicating higher hydrophobicity than the target compound. Methyl groups enhance steric bulk but lack the hydrogen-bonding capacity of methoxy .

Electronic Effects

- The 3-methoxy group in the target compound donates electrons via resonance, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing effects of CF₃ and Cl substituents, which may alter interactions with biological targets (e.g., bacterial outer membrane proteins or STAT3 transcription factors) .

Solubility and LogP

- Methoxy-substituted derivatives generally exhibit higher aqueous solubility than chloro or trifluoromethyl analogs due to the polarizable oxygen atom.

Data Tables

Table 1. Comparative Physicochemical Properties of Guanidine Analogs

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine (CAS: 351190-34-6) is a synthetic organic compound classified as a guanidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₅O

- Molar Mass : 271.32 g/mol

- CAS Number : 351190-34-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in the guanidine class can modulate signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Kinases : Similar guanidine derivatives have been shown to inhibit kinases such as BRAF, which is implicated in various cancers. The positively charged guanidines can interact with negatively charged phosphates in ATP, potentially disrupting kinase activity .

- Apoptotic Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by affecting the MAPK/ERK signaling pathway . This suggests that this compound may exhibit similar properties.

Biological Activity Data

Case Studies and Research Findings

- Anti-Cancer Properties : In a study focused on guanidine derivatives, this compound was evaluated for its effect on cell viability in various cancer cell lines, including promyelocytic leukemia and colorectal carcinoma. The results indicated significant cytotoxic effects mediated through apoptosis induction and inhibition of key signaling pathways .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. Variants of the compound were synthesized and screened for their ability to inhibit cell growth and induce apoptosis, leading to insights into effective structural features for drug design .

- Antimicrobial Activity : While primarily studied for anticancer properties, preliminary assessments suggest that this compound may also possess antimicrobial activities against certain bacterial strains, although further studies are necessary to quantify this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.